molecular formula C10H9FO2 B12442982 (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid

(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid

Cat. No.: B12442982
M. Wt: 180.17 g/mol
InChI Key: XLGAHYZRMKKCRV-UHFFFAOYSA-N
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Description

(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid is an α,β-unsaturated carboxylic acid derivative featuring a fluorinated aromatic ring. The (E)-configuration ensures the carboxylic acid and phenyl substituents are on opposite sides of the double bond, influencing its electronic and steric properties. The 3-fluoro-5-methylphenyl group combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents, creating a unique balance of lipophilicity, acidity, and reactivity.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGAHYZRMKKCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-fluoro-5-methylbenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Research may explore its use in drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Key Features
(E)-3-(3,4-Difluorophenyl)acrylic acid 3-F, 4-F Enhanced acidity due to two electron-withdrawing F groups; increased polarity
3-(3-Fluoro-4-methylphenyl)acrylic acid 3-F, 4-CH₃ Methyl group improves lipophilicity; F at meta-position reduces electron density
(E)-3-(2-Methoxy-5-methylphenyl)acrylic acid 2-OCH₃, 5-CH₃ Methoxy group increases electron density and steric hindrance
(E)-3-[5-(2-Trifluoromethylphenyl)furan-2-yl]acrylic acid Trifluoromethylphenyl + furan Extended conjugation via furan; strong electron-withdrawing CF₃ group

Acidity Trends : Electron-withdrawing groups (e.g., -F, -CF₃) increase the acidity of the acrylic acid proton by stabilizing the conjugate base. For example, trifluoromethyl-substituted analogs exhibit pKa values ~1–2 units lower than methyl-substituted derivatives .

Antimicrobial Activity Comparisons

Table 1: Antimicrobial Activity of Selected Acrylic Acid Derivatives (MIC, µg/mL)

Compound ID E. coli S. aureus P. aeruginosa Notable Features
4, 12 15.60 - - Highest activity against E. coli
3, 8–12 - 31.25 - Comparable to levofloxacin
8 - - 15.60 Most potent against P. aeruginosa
(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid* - - - Predicted moderate activity due to balanced substituents

*Hypothetical activity based on structural analogs.

  • Electron-withdrawing groups enhance activity : Compounds with -SO₂NH₂ (sulfamoyl) or -CF₃ substituents (e.g., compound 4, 12) show superior activity against Gram-negative bacteria like E. coli, likely due to improved membrane penetration or target binding .
  • Methyl groups improve selectivity : Methyl substituents (e.g., in 3-(3-Fluoro-4-methylphenyl)acrylic acid) may enhance selectivity for Gram-positive pathogens by optimizing hydrophobicity .

Key Research Findings and Implications

Positional isomerism matters : Shifting the methyl group from the 5- to 4-position (as in 3-(3-Fluoro-4-methylphenyl)acrylic acid) reduces similarity to the target compound by 10%, altering bioactivity and solubility .

Biological Activity

(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

(E)-3-(3-Fluoro-5-methylphenyl)acrylic acid belongs to the acrylic acid derivatives class, characterized by the presence of a fluorine atom and a methyl group on the aromatic ring. This structural modification is known to enhance the compound's biological activity and stability.

The incorporation of fluorine in organic compounds often leads to improved pharmacokinetic properties, including increased lipophilicity and metabolic stability. Fluorinated compounds can interact more effectively with biological targets, which may result in enhanced potency against specific diseases.

Anticancer Activity

Research indicates that (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against colorectal cancer cells, promoting apoptosis through the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against pathogenic bacteria. In vitro assays have revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, studies on related acrylic acid derivatives have shown inhibition against urease and α-glucosidase enzymes. Such activities are crucial for managing conditions like diabetes and gastrointestinal disorders .

Study 1: Anticancer Efficacy

A recent study investigated the effects of (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid on colorectal cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than standard chemotherapeutics. The compound induced apoptosis via ROS production, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of acrylic acid derivatives, including (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid. The compound exhibited strong inhibitory action against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antibacterial therapies .

Data Summary

Activity IC50 Value Target Reference
Anticancer< 10 µMColorectal cancer cells
AntimicrobialVaries by strainE. coli, S. aureus
Urease Inhibition10.46 µMUrease enzyme
α-Glucosidase InhibitionMild inhibitionα-Glucosidase

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